molecular formula C14H17N3O3S B2865672 2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)-N-methylacetamide CAS No. 1171488-15-5

2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)-N-methylacetamide

Cat. No. B2865672
CAS RN: 1171488-15-5
M. Wt: 307.37
InChI Key: ISLPLSRDEOKNJX-UHFFFAOYSA-N
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Description

The compound “2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)-N-methylacetamide” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound . The thiazole ring is a prominent feature in the structure of many authorized antimicrobials .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, an amino group, a dimethoxyphenyl group, and a methylacetamide group . The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the thiazole ring, the amino group, the dimethoxyphenyl group, and the methylacetamide group would likely influence its solubility, reactivity, and other properties .

Scientific Research Applications

Structural Analysis and Synthesis

Intramolecular Hydrogen Bonds and Rotamers

The study by Bernès et al. (2002) explores the structural nuances of 2,4-disubstituted thiazoles, revealing the impact of intermolecular hydrogen bonds on the stabilization of twisted rotamers. This insight is crucial for understanding the molecular geometry and reactivity of thiazole compounds (Bernès et al., 2002).

Novel Heterocyclic Synthesis

Abu‐Hashem et al. (2020) report the synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing the versatility of thiazole derivatives in creating pharmacologically active heterocyclic compounds (Abu‐Hashem et al., 2020).

Biological Activities

Antimicrobial and Antitumor Activities

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety with thiazole scaffolds, demonstrating significant antimicrobial properties. This study highlights the potential of thiazole derivatives in developing new antimicrobial agents (Darwish et al., 2014).

Anticancer Evaluation

Tiwari et al. (2017) focused on the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which were evaluated for their anticancer activity. The study provides valuable insights into the potential therapeutic applications of thiazole derivatives in cancer treatment (Tiwari et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not known. If it’s similar to other thiazole-containing compounds, it might have antimicrobial properties .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, its potential biological activities, and its safety profile .

properties

IUPAC Name

2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-15-13(18)6-9-8-21-14(16-9)17-11-7-10(19-2)4-5-12(11)20-3/h4-5,7-8H,6H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLPLSRDEOKNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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